molecular formula C17H17N5O2 B3916705 3-(3-methoxyphenyl)-N-methyl-N-(pyrimidin-4-ylmethyl)-1H-pyrazole-5-carboxamide

3-(3-methoxyphenyl)-N-methyl-N-(pyrimidin-4-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B3916705
M. Wt: 323.35 g/mol
InChI Key: GJEZRRJFENZBTQ-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N-methyl-N-(pyrimidin-4-ylmethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides This compound is characterized by the presence of a methoxyphenyl group, a pyrimidinylmethyl group, and a pyrazole carboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-N-methyl-N-(pyrimidin-4-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Attachment of the pyrimidinylmethyl group: This step involves the alkylation of the pyrazole ring with pyrimidinylmethyl halides under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-N-methyl-N-(pyrimidin-4-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing existing ones.

Scientific Research Applications

3-(3-methoxyphenyl)-N-methyl-N-(pyrimidin-4-ylmethyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-methyl-N-(pyrimidin-4-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxyphenyl)-N-methyl-N-(pyrimidin-4-ylmethyl)-1H-pyrazole-4-carboxamide: Similar structure with a different position of the carboxamide group.

    3-(3-methoxyphenyl)-N-methyl-N-(pyrimidin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.

    3-(3-methoxyphenyl)-N-methyl-N-(pyrimidin-4-ylmethyl)-1H-pyrazole-5-carboxylate: Similar structure with a carboxylate ester group.

Uniqueness

3-(3-methoxyphenyl)-N-methyl-N-(pyrimidin-4-ylmethyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(3-methoxyphenyl)-N-methyl-N-(pyrimidin-4-ylmethyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-22(10-13-6-7-18-11-19-13)17(23)16-9-15(20-21-16)12-4-3-5-14(8-12)24-2/h3-9,11H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEZRRJFENZBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=NC=C1)C(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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